![molecular formula C12H16ClNO2 B15334507 (S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)
(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include an amino group, an oxirane ring, and a phenyl group, making it a versatile intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenyl-1-propanone and ®-2-methyloxirane.
Epoxidation: The ®-2-methyloxirane is prepared through the epoxidation of ®-2-methyl-2-butene using a suitable oxidizing agent like m-chloroperbenzoic acid.
Amination: The (S)-2-amino-3-phenyl-1-propanone is then reacted with the ®-2-methyloxirane under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride may involve:
Large-Scale Epoxidation: Utilizing continuous flow reactors for the epoxidation step to ensure high yield and purity.
Automated Amination: Employing automated systems for the amination reaction to maintain consistent reaction conditions and product quality.
Crystallization: The hydrochloride salt is typically isolated by crystallization from an appropriate solvent, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol or the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Diols, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of fine chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission and metabolic processes.
Effects: The compound can inhibit or activate certain enzymes, leading to changes in cellular functions and metabolic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-phenyl-1-propanone Hydrochloride: Lacks the oxirane ring, making it less versatile in certain synthetic applications.
®-2-Methyloxiran-2-yl-3-phenyl-1-propanone Hydrochloride: The absence of the amino group reduces its reactivity in biological systems.
(S)-2-Amino-1-[(S)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride: The different stereochemistry can lead to variations in biological activity and reactivity.
Uniqueness
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride is unique due to its combination of an amino group, an oxirane ring, and a phenyl group, which provides a versatile platform for various chemical transformations and biological interactions.
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
2-amino-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H |
InChI-Schlüssel |
QCAHZJMOQVZWSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


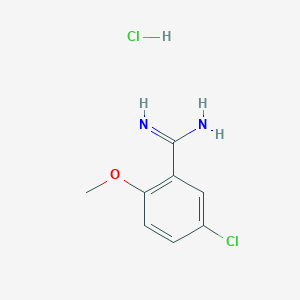
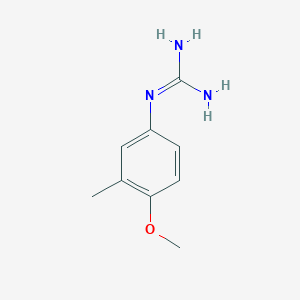

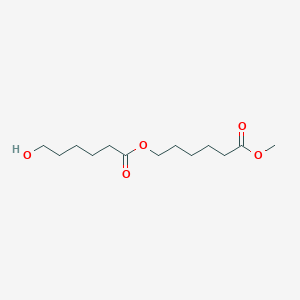
![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)

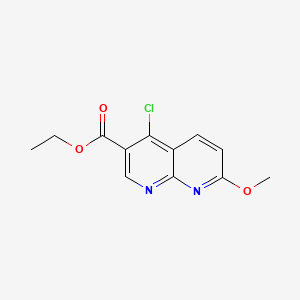

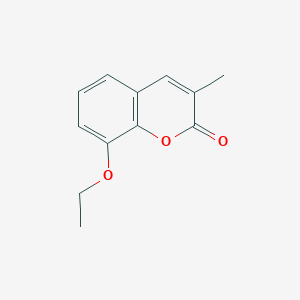
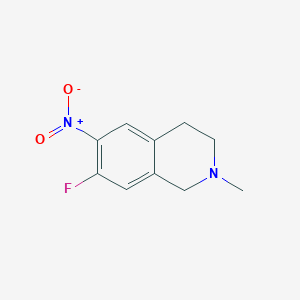
![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
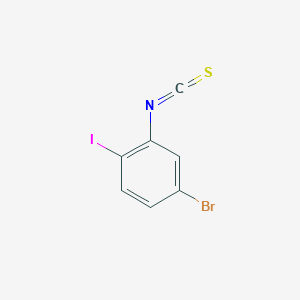
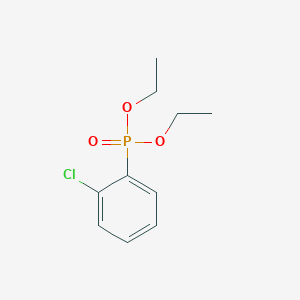
![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)
